N(3-pyrazolylmethyl)ethylenediamine
Description
N(3-pyrazolylmethyl)ethylenediamine is a substituted ethylenediamine derivative characterized by a pyrazolylmethyl group attached to the ethylenediamine backbone. Ethylenediamine (1,2-diaminoethane) is a versatile ligand in coordination chemistry and a precursor for pharmaceuticals, polymers, and surfactants . Pyrazole derivatives are known for their role in forming stable metal complexes, suggesting that this compound may find applications in catalysis, biomedicine, or materials science.
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
N'-(1H-pyrazol-5-ylmethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H12N4/c7-2-4-8-5-6-1-3-9-10-6/h1,3,8H,2,4-5,7H2,(H,9,10) |
InChI Key |
FYWSJGRDVJPBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)CNCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights key structural analogs of ethylenediamine, emphasizing substituent effects on chemical behavior, applications, and performance.
N-(1-naphthyl)ethylenediamine
- Structure: A naphthyl group replaces one amino hydrogen.
- Applications : Used in histochemistry for indole detection via nitrosation reactions. The nitrous acid/naphthyl ethylenediamine system forms colored products with indoles like tryptophan .
- Key Properties : Reactivity hinges on the aromatic naphthyl group, which stabilizes reaction intermediates. Unlike N(3-pyrazolylmethyl)ethylenediamine, the naphthyl group prioritizes electron-rich aromatic interactions over metal coordination.
N,N′-bis(salicylidene)ethylenediamine (Salen Derivatives)
- Structure : Ethylenediamine bridges two salicylaldehyde-derived Schiff bases.
- Applications : Metal-salen complexes (e.g., Cr-salen, Mn-salen) exhibit anti-cancer activity. Cr-salen shows efficacy comparable to cisplatin in prostate cancer cells but varies in other cell lines .
- Key Properties: The salen ligand’s planar structure and oxygen donor atoms enable strong metal coordination. In contrast, this compound’s pyrazole group may favor different metal-binding geometries (e.g., with transition metals like Cu or Fe).
Hydroxyethyl Ethylenediamine
- Structure: Hydroxyethyl groups replace two amino hydrogens.
- Applications: Epoxy resin curing agent and surfactant due to dual amino/hydroxyl functionality .
- Key Properties : The hydroxyl group enhances hydrophilicity and enables esterification or condensation reactions, unlike the hydrophobic pyrazolylmethyl group in this compound.
Ethylenediamine Phosphate
- Structure : Ethylenediamine salt with phosphoric acid.
- Applications : Flame retardant additive.
- Key Properties : Classified as acutely toxic and corrosive, with harmonized hazard codes (H302, H314) . The ionic nature contrasts with the covalent pyrazolylmethyl substitution in this compound, which likely alters solubility and toxicity.
Data Table: Comparative Analysis of Ethylenediamine Derivatives
Research Findings and Trends
- Coordination Chemistry : Pyrazole-containing ligands often exhibit stronger metal-binding than aliphatic amines due to their π-acceptor properties. This compound could outperform ethylenediamine in forming stable Cu or Fe complexes, analogous to salen derivatives’ efficacy with Cr .
- This compound may synergize these traits but requires toxicity profiling, as ethylenediamine itself is a skin sensitizer .
- Thermal Stability : Ethylenediamine derivatives with aromatic substituents (e.g., naphthyl, pyrazolyl) likely have higher decomposition temperatures than aliphatic variants like hydroxyethyl ethylenediamine, aligning with ethylenediamine phosphate’s stability up to 230°C .
Preparation Methods
Byproduct Formation in Alkylation
Over-alkylation generates N,N'-bis(3-pyrazolylmethyl)ethylenediamine, which complicates purification. Patent CN102838490B demonstrates that solvent selection (e.g., ethanol over water) improves selectivity by reducing dielectric constant and stabilizing mono-alkylated intermediates.
Catalyst Deactivation in Reductive Amination
Raney nickel catalysts are prone to poisoning by nitrogen-containing intermediates. Co-addition of solid alkali (e.g., NaOH) mitigates this by neutralizing acidic byproducts, extending catalyst lifespan.
Stability of Pyrazolylmethyl Intermediates
The electron-deficient pyrazole ring is susceptible to ring-opening under harsh conditions. Lowering reaction temperatures (e.g., 50°C) and using non-polar solvents (toluene) enhance stability, as evidenced in pyrazolylmethylamine syntheses.
Industrial-Scale Considerations
Scaling production of N-(3-pyrazolylmethyl)ethylenediamine necessitates cost-effective catalysts and solvent recovery systems. Patent CN103288649A highlights the recyclability of molybdenum oxide catalysts for over five cycles without significant activity loss, suggesting applicability to pyrazolylmethyl systems. Continuous-flow hydrogenation reactors, as described in Patent CN102838490B , could further enhance throughput by maintaining consistent pressure and temperature profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N(3-pyrazolylmethyl)ethylenediamine derivatives, and how do reaction conditions influence product selectivity?
- Methodological Answer : The synthesis of derivatives often involves reacting ethylenediamine analogs with acyl chlorides or carboxylic acids under specific conditions. For example, the presence of a good leaving group (e.g., chloride in acyl chlorides) promotes amide formation, while excess protonating agents and elevated temperatures favor cyclization into benzimidazoles . Characterization via IR, NMR, and X-ray crystallography is critical for verifying product identity and purity.
Q. How can spectroscopic techniques be applied to characterize this compound and its metal complexes?
- Methodological Answer : Infrared (IR) spectroscopy identifies functional groups like NH and C=N stretches, while NMR (¹H/¹³C) elucidates proton environments and coordination shifts in metal complexes. X-ray crystallography provides structural confirmation, as demonstrated in studies of supramolecular Pd(II) complexes with pyrazine ligands . Mass spectrometry further confirms molecular weights and fragmentation patterns.
Q. What are the primary applications of this compound in analytical chemistry?
- Methodological Answer : Ethylenediamine derivatives are widely used in spectrophotometric assays. For instance, N-(1-naphthyl)-ethylenediamine is employed to detect nitrite (NO₂⁻) via the Griess reaction, with absorbance measured at 540 nm . Method validation includes calibration curves, detection limits, and interference testing using standardized protocols.
Advanced Research Questions
Q. How do steric and electronic factors influence the equilibrium between molecular triangles and squares in this compound-based coordination polymers?
- Methodological Answer : Supramolecular structures depend on ligand flexibility and metal-ligand stoichiometry. For example, Pd(II) complexes with rigid ligands (e.g., 1,4-bis(4-pyridyl)benzene) favor square geometries, while flexible ligands promote dynamic equilibria between triangles and squares. Solvent polarity and temperature shifts can be probed via NMR titration and DFT calculations to model stability .
Q. What computational methods are used to predict the reactivity of this compound derivatives in cyclization reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-rich pyrazolyl groups enhance nucleophilic attack at carbonyl carbons, favoring benzimidazole formation. Transition state modeling further clarifies activation barriers, guiding solvent and catalyst selection .
Q. How can contradictions in reported toxicity profiles of ethylenediamine derivatives be resolved for safe laboratory handling?
- Methodological Answer : Discrepancies arise from surrogate data (e.g., using ethylenediamine toxicity for its phosphate derivative). Rigorous risk assessment requires compound-specific studies: (1) Acute toxicity via OECD Test Guideline 423, (2) Skin sensitization using murine local lymph node assays, and (3) Environmental persistence tests per OPPTS guidelines. Cross-referencing regulatory databases (e.g., ECHA) ensures compliance .
Q. What role do this compound derivatives play in modulating metal-induced neurotoxicity?
- Methodological Answer : Chelating agents like TPEN (a tetra-pyridyl ethylenediamine analog) bind Zn²⁺/Cu²⁺, mitigating oxidative stress in neuronal models. In vitro studies using hippocampal slices or SH-SY5Y cells quantify neuroprotection via lactate dehydrogenase (LDH) assays and reactive oxygen species (ROS) imaging. Dose-response curves and metal specificity must be validated .
Data Contradiction Analysis
Q. Why do studies report conflicting optimal pH ranges for ethylenediamine-based spectrophotometric assays?
- Methodological Answer : Variations arise from matrix effects (e.g., saline vs. freshwater samples). For nitrite detection in saline wastewater, pH 2.5–3.0 minimizes interference from chloride ions, whereas freshwater assays use pH 1.5–2.0. Standardizing buffer systems and validating with spike-recovery tests (e.g., 90–110% recovery) resolves discrepancies .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
